((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 1147531-02-9
VCID: VC2708984
InChI: InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-]
Molecular Formula: C13H20BrNO3Si
Molecular Weight: 346.29 g/mol

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

CAS No.: 1147531-02-9

Cat. No.: VC2708984

Molecular Formula: C13H20BrNO3Si

Molecular Weight: 346.29 g/mol

* For research use only. Not for human or veterinary use.

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane - 1147531-02-9

Specification

CAS No. 1147531-02-9
Molecular Formula C13H20BrNO3Si
Molecular Weight 346.29 g/mol
IUPAC Name (2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3
Standard InChI Key AJHKCQCIDTWCDA-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-]
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Structural Characteristics

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane features a benzyl group with bromo and nitro substituents at the 2 and 6 positions, respectively. The benzyl oxygen is connected to a tert-butyldimethylsilyl group, which serves as a protecting group for the hydroxyl functionality. The presence of both electron-withdrawing groups (nitro and bromo) on the aromatic ring significantly influences the compound's reactivity profile.

Physical Properties

The compound exists as a liquid at standard conditions, with physical characteristics that make it suitable for laboratory handling and applications in organic synthesis . Although comprehensive physical data is limited in the available literature, the compound is expected to share certain properties with similar silyl ethers.

Table 1: Physical Properties of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

PropertyValue/Description
Physical StateLiquid
ColorNot specified (likely colorless to pale yellow)
SolubilityLimited water solubility, soluble in most organic solvents
StabilityHydrolytically sensitive

Chemical Reactivity and Transformations

Reactivity Profile

The compound's reactivity is dominated by several key functional groups:

  • The tert-butyldimethylsilyl (TBDMS) protecting group, which can be selectively cleaved under specific conditions

  • The bromine substituent, which can participate in various coupling reactions

  • The nitro group, which can be reduced to an amine or participate in nucleophilic aromatic substitution

Key Transformations

Table 2: Potential Chemical Transformations of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

TransformationReagentsExpected Product
DeprotectionTBAF, THF2-Bromo-6-nitrobenzyl alcohol
Nitro reductionH₂, Pd/C or Fe/HCl((2-Bromo-6-aminobenzyl)oxy)(tert-butyl)dimethylsilane
Bromide couplingPd catalysts, organometallic reagentsAryl-substituted derivatives
HydrolysisAqueous acid2-Bromo-6-nitrobenzyl alcohol

Applications in Chemical Research

Synthetic Utility

The compound serves several important functions in organic synthesis:

  • As a protected intermediate in multistep synthesis

  • As a building block for more complex molecular structures

  • In the preparation of specialized reagents for cross-coupling reactions

  • As a precursor to functionalized benzyl derivatives with potential biological activity

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and applications of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane:

Table 3: Comparison with Related Silyl Ether Compounds

CompoundKey Structural DifferencesDistinctive Properties
(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilaneContains phenethoxy instead of benzyloxy groupDifferent spatial arrangement and reactivity
((3-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilaneContains fluoro instead of nitro group, different substitution patternAltered electronic properties and reactivity
(2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANELacks aromatic ring and substituentsSimpler structure with different reactivity profile

Regulatory Considerations

Due to its specialized nature, ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is primarily used in research and development settings. As such, it may be subject to various regulatory frameworks:

  • Restricted to professional use in laboratory environments

  • Subject to standard chemical control regulations

  • Requires appropriate hazard communication through safety data sheets

  • May have specific transportation requirements based on its hazard classification

Future Research Directions

The unique structural features of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane suggest several promising avenues for future investigation:

  • Development of stereoselective synthetic methodologies utilizing its functional groups

  • Exploration of catalytic applications, particularly in cross-coupling chemistry

  • Investigation of structure-activity relationships for potential biological applications

  • Development of novel protecting group strategies based on its selective reactivity

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